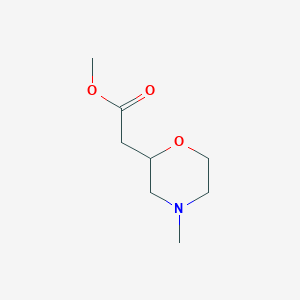

Methyl 2-(4-methylmorpholin-2-yl)acetate

Description

Systematic IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, methyl 2-(4-methylmorpholin-2-yl)acetate , reflects its core morpholine ring substituted with a methyl group at the 4-position and an acetoxymethyl group at the 2-position. The morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—adopts a chair conformation, with the methyl and acetoxymethyl substituents occupying axial or equatorial positions depending on steric and electronic factors.

The molecular formula, C₈H₁₅NO₃ , corresponds to a molecular weight of 173.21 g/mol . This distinguishes it from simpler morpholine derivatives such as methyl 2-(morpholin-2-yl)acetate (C₇H₁₃NO₃, MW 159.18 g/mol), highlighting the incremental mass contribution of the 4-methyl group.

Table 1: Comparative Molecular Data for this compound and Related Compounds

The acetoxy group (-OCOOCH₃) at the 2-position introduces ester functionality, while the 4-methyl group modifies the electron density and steric profile of the morpholine ring.

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

methyl 2-(4-methylmorpholin-2-yl)acetate |

InChI |

InChI=1S/C8H15NO3/c1-9-3-4-12-7(6-9)5-8(10)11-2/h7H,3-6H2,1-2H3 |

InChI Key |

LBSVMEFTPAWDKN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCOC(C1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methylmorpholin-2-yl)acetate typically involves the reaction of 4-methylmorpholine with methyl chloroacetate under basic conditions . The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the carbon atom of the methyl chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylmorpholin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(4-methylmorpholin-2-yl)acetate is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and agriculture, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry explored a series of morpholine derivatives, including this compound, which showed significant inhibition of cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific cellular pathways involved in cell survival and death .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various bacterial strains. In a study evaluating the efficacy of morpholine derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism of action was linked to the disruption of bacterial cell membranes, leading to cell lysis .

Polymer Chemistry

This compound has been utilized as a monomer in the synthesis of novel polymers with enhanced properties. Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. A comparative analysis of different polymer formulations revealed that those containing this compound exhibited superior performance in stress-strain tests .

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control | 180 | 30 |

| With this compound | 210 | 45 |

Pesticidal Properties

The compound has also been investigated for its potential use as a pesticide. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while being safe for beneficial insects. The mode of action appears to involve neurotoxic effects on target pests, disrupting their normal physiological functions .

Case Study 1: Anticancer Research

In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Polymer Development

A collaborative project between academic institutions focused on developing high-performance materials using this compound as a key component. The resulting polymers were tested for applications in protective coatings and demonstrated enhanced resistance to environmental degradation compared to traditional materials .

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylmorpholin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

- Molecular Formula : C₁₈H₂₂N₄O₆S₃

- Key Features : Incorporates a morpholine sulfonyl group attached to a benzoyl-thiadiazole scaffold. Unlike the target compound, the morpholine here is part of a sulfonamide linkage, introducing strong electron-withdrawing effects. This structural difference likely enhances binding affinity to biological targets, such as enzymes or receptors, compared to the neutral morpholin-2-yl group in the target compound .

Methyl [4,5-dimethoxy-2-(morpholine-4-sulfonyl)-phenyl]-acetate

- Molecular Formula: C₁₆H₂₁NO₇S

- Key Features: Features a morpholine sulfonyl group on a dimethoxyphenyl ring. Such modifications are critical in drug design for improving metabolic stability .

Analogues with Heterocyclic Ethers

Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate

- Molecular Formula : C₁₂H₁₄O₄

- Key Features : Contains a 1,3-dioxolane ring (a five-membered cyclic ether) instead of morpholine. While both structures include ether oxygen atoms, the absence of a nitrogen atom in dioxolane reduces basicity and alters reactivity. Such differences influence applications, as dioxolanes are often used as protecting groups or chiral auxiliaries .

Esters with Aromatic or Charged Substituents

Methyl 2-phenylacetoacetate

- Molecular Formula : C₁₁H₁₂O₃

- Key Features: A phenylacetoacetate ester lacking a heterocycle. This compound is a known precursor in illicit amphetamine synthesis, highlighting how ester group positioning and substituents dictate legal and industrial relevance. The target compound’s morpholine group likely redirects its applications toward legitimate pharmaceuticals .

(2R)-2-(4-chlorophenyl)-2-(methylazaniumyl)acetate

- Molecular Formula: C₉H₁₀ClNO₂

- Key Features : A charged species with a methylazaniumyl group and chlorophenyl substituent. The ionic nature of this compound contrasts sharply with the neutral morpholine in the target, affecting solubility and membrane permeability in biological systems .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : Morpholine-containing esters are synthesized via nucleophilic substitution or coupling reactions, as seen in the preparation of methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate using DMF and sodium carbonate .

- Biological Relevance: Morpholine rings improve water solubility, making derivatives valuable in CNS drugs. For example, (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a pharmaceutical ingredient leveraging amino acid motifs .

- Safety Considerations : While Methyl 2-hydroxyacetate requires precautions for inhalation and skin contact , the target compound’s morpholine group may introduce distinct toxicological profiles requiring specialized handling.

Biological Activity

Methyl 2-(4-methylmorpholin-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a morpholine ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of morpholine derivatives with acetic acid derivatives, resulting in the formation of the acetate ester.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). In vitro studies showed a reduction in cell viability by 55% at a concentration of 10 µM after three days of treatment, indicating promising antitumor properties .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. For example, derivatives of this compound were tested as inhibitors of β-secretase (BACE1), an important target in Alzheimer's disease therapy. Compounds exhibiting high potency against BACE1 demonstrated low clearance rates in human liver microsomes and maintained favorable pharmacokinetic profiles .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound and its analogs. Studies have shown that modifications to the morpholine ring significantly influence the compound's potency and selectivity. For instance:

| Compound | IC50 (µM) | Comments |

|---|---|---|

| This compound | TBD | Base compound for comparison |

| Analog A | 0.33 | Strong BACE1 inhibitor |

| Analog B | >30 | Low CYP inhibition |

The introduction of methyl groups at specific positions on the morpholine ring has been associated with enhanced enzyme inhibition and increased lipophilicity, which may improve central nervous system (CNS) penetration .

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of this compound derivatives, several compounds were screened against prostate cancer cell lines. The results indicated that certain modifications led to improved activity profiles, supporting the hypothesis that structural optimization can yield more potent anticancer agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects in models of Alzheimer’s disease, where compounds similar to this compound were shown to reduce amyloid-beta accumulation. This finding suggests potential therapeutic applications in neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.